7-bromo-6-chloro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-6-chloro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVOKDPARKTUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427439-04-0 | |
| Record name | 7-bromo-6-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformational Chemistry of 7 Bromo 6 Chloro 1h Indole Derivatives
Electrophilic and Nucleophilic Functionalization at Indole (B1671886) Ring Positions
The reactivity of the indole ring is characterized by the electron-rich nature of the pyrrole (B145914) moiety, particularly at the C-3 position, and the acidic proton on the nitrogen atom. Functionalization can be directed to various positions through careful selection of reagents and reaction conditions.
The nitrogen atom (N-1) of the indole ring is a key site for functionalization. Deprotonation of the N-H bond with a suitable base generates a nucleophilic indolide anion, which can readily react with various electrophiles. This allows for the introduction of a wide array of substituents, which can modify the electronic properties of the indole ring, improve solubility, or serve as directing groups for subsequent reactions.
A notable example involves the sulfonylation of the indole nitrogen. The reaction of 7-bromo-6-chloro-1H-indole with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) generates the corresponding sodium salt. Subsequent treatment with an electrophile, for instance, phenylsulfonyl chloride, proceeds smoothly to yield the N-protected product, 7-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole. google.com This transformation is crucial for preventing unwanted side reactions at the nitrogen position during further synthetic manipulations.
Table 1: N-1 Functionalization of this compound
| Reactant | Reagents | Product | Solvent | Yield |
|---|
Data sourced from patent literature.
The pyrrole ring of indole is inherently electron-rich, making the C-3 position the most nucleophilic and thus highly susceptible to electrophilic attack. The C-2 position is the next most reactive site.
For this compound, electrophilic substitution occurs preferentially at the C-3 position. A key industrial reaction is the chlorosulfonylation at this site. Treatment of this compound with sulfurochloridic acid (chlorosulfonic acid, ClSO₃H) in a solvent like acetonitrile (B52724) at low temperatures leads to the formation of this compound-3-sulfonyl chloride. googleapis.comgoogle.com This intermediate is valuable for the synthesis of various sulfonamide derivatives. googleapis.comgoogle.com
While direct electrophilic substitution at C-2 is less common than at C-3, functionalization at this position can be achieved, often through lithiation followed by quenching with an electrophile, particularly when the N-1 and C-3 positions are blocked. For many indole derivatives, directing groups at the C-3 position have been utilized to facilitate C-2 functionalization. smolecule.com
Functionalization of the benzene (B151609) portion (carbocyclic ring) of the indole nucleus is more challenging than that of the pyrrole ring due to the lower inherent reactivity of the C-4, C-5, C-6, and C-7 positions toward electrophiles. In the case of this compound, the C-6 and C-7 positions are already substituted. Therefore, further functionalization of the carbocyclic ring would primarily target the C-4 and C-5 positions.
Modern synthetic methods often employ directing groups, typically installed on the indole nitrogen, to achieve site-selective C-H activation and functionalization of the carbocyclic ring. For instance, rhodium-catalyzed reactions using specific N-phosphorus directing groups have been shown to selectively arylate the C-7 position of other indoles. While specific examples for the C-4 or C-5 functionalization of this compound are not extensively documented, these strategies represent the current state-of-the-art for achieving such transformations on substituted indole cores.
Transition Metal-Catalyzed Cross-Coupling Reactions of Halogenated Indoles
The presence of two distinct halogen atoms (bromine at C-7 and chlorine at C-6) on the this compound scaffold makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition steps) allows for selective or sequential functionalization.
Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is widely used for creating C-C bonds. googleapis.com For this compound, selective coupling can be achieved at the more reactive C-7 bromo position. googleapis.com Typical conditions involve a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base like potassium carbonate in a solvent such as dioxane. googleapis.com By carefully controlling the reaction conditions, the bromo group can be selectively replaced, leaving the chloro group intact for subsequent transformations.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. google.com It is a fundamental method for synthesizing arylalkynes. The higher reactivity of the aryl bromide over the aryl chloride would again favor selective coupling at the C-7 position of this compound. google.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to other palladium-catalyzed couplings, the reaction on this compound would be expected to proceed preferentially at the C-7 position.
Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organohalide. google.comgoogle.com It is known for its tolerance of a wide variety of functional groups. The reactivity order (I > Br > OTf >> Cl) suggests that selective coupling at the C-7 bromo position is highly feasible. google.com
Table 2: Predicted Selectivity in Cross-Coupling Reactions
| Coupling Reaction | Typical Catalyst System | More Reactive Site | Less Reactive Site |
|---|---|---|---|
| Suzuki | Pd(dppf)Cl₂, K₂CO₃ | C-7 (Bromo) | C-6 (Chloro) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine Base | C-7 (Bromo) | C-6 (Chloro) |
| Heck | Pd(OAc)₂, Ligand, Base | C-7 (Bromo) | C-6 (Chloro) |
| Stille | Pd(PPh₃)₄, LiCl | C-7 (Bromo) | C-6 (Chloro) |
Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings, bypassing the need for pre-functionalized starting materials. For the this compound scaffold, the remaining C-H bonds are located at the C-2, C-3, C-4, and C-5 positions.
As discussed, the C-3 position is the most electronically activated site for electrophilic attack. However, transition-metal-catalyzed C-H activation often relies on the use of a directing group to achieve regioselectivity, especially for the less reactive C-H bonds on the carbocyclic ring. Guided C-H functionalization has been successfully used to modify indole at the C-4 and C-7 positions. While innate reactivity favors C-3 functionalization, guided approaches could potentially target the C-2, C-4, or C-5 positions of this compound, offering pathways to novel derivatives that would be difficult to access through classical methods.
Carbonylative Synthesis and Functionalization of Indole Derivatives
Carbonylative reactions are powerful tools in organic synthesis for the introduction of a carbonyl group into a molecule. researchgate.net In the context of halo-substituted indoles, palladium-catalyzed carbonylative coupling reactions are of particular importance for the functionalization of the indole core. While specific studies on the carbonylative synthesis directly involving this compound are not extensively documented, the principles of such transformations can be inferred from the reactivity of other haloindoles.
The bromine atom at the C-7 position of the indole ring is particularly susceptible to palladium-catalyzed cross-coupling reactions, including carbonylative functionalization. This reactivity allows for the selective introduction of carbonyl-containing moieties at this position. For instance, a related derivative, ethyl 7-bromo-6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylate, has been shown to undergo a Suzuki coupling reaction at the C-7 position. nih.gov This demonstrates the feasibility of palladium-catalyzed functionalization at the C-7 bromine site.
A general strategy for the carbonylative functionalization of a 7-bromoindole (B1273607) derivative would typically involve the reaction of the indole with carbon monoxide and a suitable nucleophile, such as an alcohol or an amine, in the presence of a palladium catalyst. This would lead to the formation of esters or amides at the C-7 position, respectively. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
Table 1: Potential Carbonylative Functionalization Reactions of this compound
| Reaction Type | Reactants | Potential Product | Catalyst System |
| Alkoxycarbonylation | This compound, CO, ROH | 7-alkoxycarbonyl-6-chloro-1H-indole | Palladium catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand |
| Aminocarbonylation | This compound, CO, R₂NH | 7-carbamoyl-6-chloro-1H-indole | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) |
Dearomatization Reactions and Synthesis of Polycyclic Indoline (B122111) Scaffolds
Dearomatization of indoles is a powerful strategy for the synthesis of three-dimensional indoline scaffolds, which are prevalent in many natural products and biologically active compounds. nih.gov These reactions disrupt the aromaticity of the indole ring system to create saturated or partially saturated polycyclic structures. While specific examples of dearomatization reactions starting from this compound are not widely reported, the general principles of indole dearomatization can be applied.
One common approach to indole dearomatization is through cycloaddition reactions. For instance, the indole nucleus can act as a diene or a dienophile in Diels-Alder reactions, leading to the formation of fused polycyclic indoline systems. The electronic nature of the substituents on the indole ring can influence its reactivity in such transformations. The electron-withdrawing nature of the halogen atoms in this compound might influence its reactivity in cycloaddition reactions.
Another strategy involves the intramolecular Heck reaction, where a tethered alkene undergoes a palladium-catalyzed cyclization onto the indole ring, resulting in the formation of spirocyclic or fused indoline scaffolds. nih.govchim.itsioc-journal.cnprinceton.eduresearchgate.net The presence of the C-7 bromine atom in this compound provides a handle for initiating such intramolecular cyclizations. For example, after N-alkylation with a suitable alkenyl chain, an intramolecular Heck reaction could potentially lead to the formation of a new ring fused to the indole core.
Table 2: Potential Dearomatization Strategies for this compound Derivatives
| Reaction Type | Key Intermediate | Potential Polycyclic Scaffold |
| Intramolecular Heck Reaction | N-alkenyl-7-bromo-6-chloro-1H-indole | Fused or spirocyclic indoline |
| [4+2] Cycloaddition (Diels-Alder) | This compound as diene/dienophile | Fused polycyclic indoline |
Rearrangement Reactions and Transformations to Other Heterocyclic Systems
The indole scaffold can undergo various rearrangement reactions to yield other heterocyclic systems, such as quinolines and quinazolines. These transformations often involve cleavage and reformation of bonds within the indole nucleus. Acid-catalyzed rearrangements are a common method to induce such transformations. rsc.org
For instance, the Fischer indole synthesis itself is a rearrangement reaction. In the context of substituted indoles, acid catalysis can promote the migration of substituents, leading to skeletal rearrangements. While there is a lack of specific literature on the rearrangement of this compound, the general principles of indole chemistry suggest that under certain conditions, it could be transformed into other heterocyclic systems.
One potential transformation is the conversion of indole derivatives into quinolines. This often requires oxidative conditions and can proceed through various mechanisms. The specific substitution pattern of this compound would likely influence the feasibility and outcome of such a rearrangement.
Another possibility is the transformation into quinazoline (B50416) derivatives. This would typically involve more extensive bond cleavage and reorganization of the indole framework. The harsh conditions often required for such rearrangements might also lead to competing side reactions, making the selective synthesis of a desired heterocyclic system challenging.
Further research is needed to explore the specific rearrangement reactions of this compound and to determine the optimal conditions for its transformation into other valuable heterocyclic scaffolds.
Biological Activities and Mechanistic Insights of 7 Bromo 6 Chloro 1h Indole Derivatives Pre Clinical Research
Anticancer Potential and Mechanistic Pathway Elucidation (in vitro/in vivo, non-human)
Derivatives of halogenated indoles have emerged as promising candidates in anticancer research, acting on diverse molecular targets and cellular pathways to inhibit tumor growth and survival. mdpi.com
Inhibition of Key Biological Targets (e.g., Tubulin Polymerization, Protein Kinases, Histone Deacetylases)
The anticancer effect of these derivatives is often rooted in their ability to inhibit enzymes and proteins crucial for cancer cell proliferation and survival.
Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for cancer therapy. nih.govmdpi.com Halogenated indole (B1671886) derivatives have been shown to be potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.gov For instance, a series of 3-aryl-thio and 3-aroyl-1H-indole derivatives bearing substituents at the 6-position of the indole ring demonstrated significant inhibition of tubulin polymerization, with IC50 values below 2.5 μM. nih.gov Specifically, indole-based chalcone (B49325) derivatives containing a 3-bromo-phenyl moiety have also been identified as tubulin polymerization inhibitors. nih.gov This activity disrupts the formation of the mitotic spindle, a critical step in cell division. nih.gov
Protein Kinases: Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer. nih.govmdpi.com Indole derivatives have been successfully developed as inhibitors of various protein kinases. mdpi.com Studies on 5-chloro-indole-2-carboxylate derivatives revealed potent inhibitory activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M, which is associated with drug resistance in non-small-cell lung cancer. mdpi.com These compounds also showed high activity against the BRAFV600E mutant protein kinase. mdpi.com Molecular docking studies suggest that the 5-chloro-indole moiety binds deep within the hydrophobic pocket of the kinase, with the chlorine atom forming a halogen bond with key amino acid residues like Cys532. mdpi.com
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. nih.govmdpi.com Their overexpression is linked to various cancers, making them an attractive therapeutic target. nih.gov Novel indole-3-butyric acid derivatives have been developed as highly potent HDAC inhibitors, with one compound exhibiting IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively. nih.gov Furthermore, indole-based compounds that dually inhibit both HDACs and Bromodomain-containing protein 4 (BRD4) have been designed, with some showing potent inhibition of HDAC3 at nanomolar concentrations. nih.gov
| Derivative Class | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 6-Bromo/6-Chloro Arylthioindoles | Tubulin Polymerization | < 2.5 µM | nih.gov |
| 5-Chloro-indole-2-carboxylates | EGFRT790M | 68 nM - 89 nM | mdpi.com |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | nih.gov |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | nih.gov |
| Indole-based HDAC/BRD4 dual inhibitor (19f) | HDAC3 | 5 nM | nih.gov |
Modulation of Cellular Processes (e.g., Cell Proliferation, Apoptosis)
By disrupting the key targets mentioned above, 7-bromo-6-chloro-1H-indole derivatives can trigger critical cellular responses that halt cancer progression. Inhibition of tubulin polymerization directly interferes with mitosis, leading to an arrest of the cell cycle in the G2/M phase. nih.gov This mitotic halt prevents the cell from dividing and can ultimately trigger apoptosis, or programmed cell death. nih.gov
Similarly, the inhibition of protein kinases, such as EGFR, blocks crucial signaling pathways that drive cell growth and proliferation. mdpi.com The inhibition of HDACs alters gene expression, which can induce apoptosis in tumor cells. nih.gov Studies on indole-based HDAC inhibitors have confirmed that the induction of apoptosis plays a significant role in their anticancer potency. nih.gov
Efficacy Against Drug-Resistant Cancer Cell Lines
A major challenge in cancer chemotherapy is the development of drug resistance. nih.gov Indole derivatives show significant promise in overcoming this obstacle. nih.govresearchgate.net For example, certain 5-chloro-indole derivatives have demonstrated high potency against cancer cells expressing the T790M mutation in EGFR, a common mechanism of resistance to first-generation EGFR inhibitors. mdpi.com Similarly, an indole iso-quinoline hybrid compound showed significant tumor development inhibition in a mouse model of paclitaxel-resistant colon cancer. nih.gov The ability of these compounds to target mutated proteins or act on pathways distinct from those affected by conventional drugs makes them valuable candidates for treating resistant cancers. nih.gov
Antimicrobial Activities and Mechanisms of Action (in vitro/in vivo, non-human)
Beyond their anticancer potential, halogenated indole derivatives have demonstrated significant antimicrobial properties, offering potential new avenues for combating pathogenic bacteria and fungi.
Antibacterial and Antifungal Efficacy
Preclinical studies have shown that halogenated indole derivatives possess broad-spectrum antimicrobial activity. koreascience.krnih.gov Bromoindole derivatives, in particular, have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. nih.govmdpi.com Notably, certain indole-triazole derivatives demonstrated excellent activity against methicillin-resistant S. aureus (MRSA), a major cause of hospital-acquired infections. nih.gov
In the realm of antifungal research, halogenated indoles have shown potent activity against various fungal pathogens. koreascience.kr Indole-triazole derivatives were found to be highly effective against Candida albicans and Candida krusei, with minimum inhibitory concentration (MIC) values significantly lower than the standard antifungal drug fluconazole. koreascience.krnih.gov The presence and position of the halogen on the indole ring appear to be crucial for antifungal potency. koreascience.kr
| Derivative Class | Pathogen | MIC Value (µg/mL) | Reference |
|---|---|---|---|
| 6-Bromoindole (B116670) derivative | S. aureus | 1 µg/mL | mdpi.com |
| 5-Iodoindole | Acinetobacter baumannii (XDR) | 64 µg/mL | nih.gov |
| 6-Bromoindole | Acinetobacter baumannii (XDR) | 64 µg/mL | nih.gov |
| Indole-triazole (m-chlorophenyl) | C. albicans | 3.125 µg/mL | nih.gov |
| Indole-triazole (m-chlorophenyl) | C. krusei | 3.125 µg/mL | nih.gov |
Mechanisms of Action against Pathogens (e.g., Membrane Disruption)
The antimicrobial effects of indole derivatives are attributed to several mechanisms of action. One of the most prominent is the disruption of the microbial cell membrane. nih.gov Studies on 6-bromoindole polyamine derivatives have shown that their mechanism involves rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This disruption compromises the integrity of the cell, leading to cell death. nih.gov
Against fungal pathogens like C. albicans, halogenated indoles can inhibit key virulence factors. For instance, 7-benzyloxyindole (B21248) was found to effectively inhibit the formation of hyphae, which are filamentous structures crucial for biofilm formation and tissue invasion by the fungus. nih.gov This inhibition was linked to the downregulation of several hyphae- and biofilm-related genes. nih.gov Other proposed mechanisms for indole derivatives include the inhibition of bacterial respiratory metabolism and the disruption of membrane potential. nih.gov
Anti-Inflammatory Mechanisms and Pathway Modulation
Indole derivatives have been widely investigated for their anti-inflammatory potential. Preclinical studies suggest these compounds can modulate key inflammatory pathways. A prominent mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.
In various animal models, the anti-inflammatory effects of indole-based compounds are frequently evaluated. For instance, the carrageenan-induced rat paw edema model is a standard assay to test acute inflammation. In studies involving novel indole derivatives, significant suppression of edema has been observed, indicating potent in vivo anti-inflammatory activity. Some thiosemicarbazone derivatives containing an indole moiety have demonstrated the ability to reduce COX-2 expression with greater potency than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Mechanistic studies have further revealed that the anti-inflammatory action of certain indole-chalcone hybrids is linked to the downregulation of pro-inflammatory mediators. This includes the reduced production of reactive oxygen species (ROS), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). Furthermore, these compounds have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and Toll-like receptor 4 (TLR-4) mRNA, as well as inhibit the nuclear translocation of the critical inflammatory transcription factor, NF-κB.
Table 1: Anti-Inflammatory Activity of Select Indole Derivatives This table presents data for representative indole compounds to illustrate common preclinical findings for this class of molecules.
| Compound Type | Assay / Model | Key Findings |
|---|---|---|
| Indole-based thiosemicarbazone | Carrageenan-induced paw edema (in vivo) | Edema inhibition of up to 100% after 4 hours. |
| Indole-chalcone hybrid (IC9) | Lipopolysaccharide (LPS)-activated macrophages (in vitro) | Reversal of increased ROS, PGE2, NO, and COX-2 levels. |
| Indole-chalcone hybrid (IC9) | Carrageenan-induced paw edema (in vivo) | Maximum paw swelling inhibition of 78.45% at 7.5 mg/kg. |
Antiviral Properties and Target Interactions (e.g., HIV, HCV)
The indole nucleus is a core structural component in various compounds investigated for antiviral activity, particularly against Human Immunodeficiency Virus (HIV). While specific data on this compound is not available, the general class of indole derivatives has been explored for its ability to inhibit key viral enzymes essential for replication.
One of the primary targets for anti-HIV indole-based compounds is the HIV-1 reverse transcriptase (RT). This enzyme is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Some khellactone (B107364) derivatives, which contain an indole-like benzofuran (B130515) core, have been shown to inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT. This mechanism is distinct from many current RT inhibitors, offering a potential avenue to address multi-drug resistant HIV strains.
Additionally, the indole scaffold is present in molecules designed to inhibit other viral targets, such as HIV protease, an enzyme that cleaves viral polyproteins into functional proteins required for mature virus assembly. The development of direct-acting antivirals for Hepatitis C Virus (HCV) has also been a major focus of research, although specific preclinical data linking indole derivatives to HCV inhibition is less prominent in the reviewed literature. The versatility of the indole structure allows it to be incorporated into diverse molecular frameworks targeting various stages of the viral life cycle.
Neurobiological Interactions and Mechanistic Studies (e.g., Serotonin (B10506) Receptors, CNS Receptors)
Indole derivatives are well-known for their significant interactions with the central nervous system (CNS), largely due to the structural similarity of the indole ring to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). researchgate.net This has made them a rich source for the development of ligands targeting various serotonin receptors. unina.it
Preclinical research has demonstrated that synthetic indole derivatives can act as potent ligands for both 5-HT1A and 5-HT2A receptors, which are implicated in the regulation of mood, cognition, and memory. unina.it Molecular modeling and in vivo behavioral studies have been used to characterize these interactions. The primary anchoring point for these ligands is often an electrostatic interaction between a protonatable nitrogen atom in the molecule's side chain and a conserved aspartate residue in the receptor's binding pocket. unina.it The indole moiety itself typically penetrates deep into a hydrophobic region of the receptor. unina.it
Furthermore, halogenated indole derivatives have been specifically explored as antagonists for the 5-HT6 receptor, a promising target for addressing cognitive deficits in neurodegenerative disorders. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that introducing halogen groups (such as fluorine, chlorine, or bromine) at various positions on the indole core can significantly enhance binding affinity, leading to compounds with nanomolar potency. nih.govresearchgate.net Some indole derivatives have also been reported to show CNS depressant activity in preclinical models, observed through potentiation of pentobarbitone-induced sleep time and reductions in locomotor activity. nih.govnih.gov
Table 2: Binding Affinity of a Representative Halogenated Indole Derivative for Serotonin Receptors Data for compound 22a, a 6-fluoro-1H-indole derivative, is presented to illustrate the high affinity of halogenated indoles for CNS receptors. nih.gov
| Compound | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| 22a (6-fluoro-1H-indole derivative) | 5-HT6 | 0.085 nM |
Investigation of Other Therapeutic Areas (e.g., Antidiabetic, Antihypertensive)
The therapeutic potential of indole derivatives extends beyond the CNS, with significant preclinical investigation into their roles in metabolic and cardiovascular diseases.
Antidiabetic Properties: Indole compounds, both natural and synthetic, are being explored as novel antidiabetic agents. mdpi.com One key mechanism of action is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. gdctuni.edu.in By inhibiting this enzyme, indole derivatives can delay carbohydrate absorption and lower postprandial blood glucose levels. Preclinical studies on indole derivatives containing a thiazolidine-2,4-dione moiety have identified compounds with potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. gdctuni.edu.in In vivo experiments in diabetic mouse models have confirmed that these compounds can suppress fasting blood glucose levels and improve glucose tolerance. gdctuni.edu.in Other proposed antidiabetic mechanisms for tryptophan-derived indoles include enhancing insulin (B600854) sensitivity and secretion by acting on the aryl hydrocarbon receptor (AHR) or Pregnane X receptor (PXR). nih.gov
Antihypertensive Properties: Indole and its analogues are recognized as "privileged structures" that can bind to various receptors involved in blood pressure regulation. nih.gov Preclinical studies in spontaneously hypertensive rats (SHR) have demonstrated the antihypertensive activity of numerous indole derivatives. frontiersin.orgacs.org The mechanisms are often multifactorial. Some indole-containing phenoxypropanolamines exhibit a combination of beta-adrenergic receptor antagonism and direct vasodilating activity. frontiersin.org Another critical target is the renin-angiotensin-aldosterone system (RAAS). Indole derivatives have been specifically designed as direct renin inhibitors, blocking the rate-limiting step in the RAAS cascade that leads to the production of angiotensin II, a potent vasoconstrictor. nih.gov
Enzyme Inhibition Studies (e.g., HIV-1, Renin)
The indole scaffold is a key component in the design of inhibitors for various clinically relevant enzymes.
HIV-1 Enzymes: As mentioned in section 5.4, HIV-1 reverse transcriptase is a major target for indole-based antivirals. Beyond this, researchers have also explored the indole nucleus in the design of HIV-1 protease inhibitors. The protease enzyme is essential for the maturation of the virus, and its inhibition prevents the formation of new, infectious viral particles.
Renin: Selective inhibition of renin is a highly sought-after strategy for controlling hypertension. The renin enzyme activates the RAAS by cleaving angiotensinogen (B3276523) to angiotensin I. Since this is the rate-limiting step and angiotensinogen is renin's only known substrate, its inhibition is a very effective antihypertensive approach. Preclinical research has led to the development of potent, non-chiral indole-3-carboxamide and other indole derivatives as direct renin inhibitors. For example, certain 1,3-indole derivatives have shown significant inhibitory potency against recombinant human renin, with IC50 values in the nanomolar range.
Table 3: Renin Inhibitory Activity of Select Indole Derivatives This table provides representative data to illustrate the potency of indole derivatives as renin inhibitors in preclinical assays.
| Compound | Target | IC50 Value |
|---|---|---|
| 1,3-indole derivative 15 | recombinant human renin | 13 nM |
| 1,6-indole derivative 14 | recombinant human renin | Moderate activity |
Interaction with Specific Receptor Types (e.g., GABAA Chloride Channel, Translocator Protein, MDM2, A2B Adenosine (B11128) Receptor, Keap1)
The versatility of the indole scaffold allows its derivatives to interact with a diverse array of specific protein and receptor targets.
GABAA Receptor-Associated Protein (GABARAP): While direct binding to the GABAA chloride channel is not extensively documented for simple indoles, a significant interaction with an associated protein has been identified. Preclinical studies using NMR spectroscopy and molecular docking have revealed that GABARAP possesses two distinct hydrophobic binding sites that specifically recognize the indole ring of tryptophan. mdpi.com This indole-binding specificity is a major determinant of how GABARAP interacts with other proteins, such as the γ2 subunit of the GABAA receptor, suggesting an indirect modulatory role in the GABAergic system. mdpi.com
Translocator Protein (TSPO): Certain complex indole derivatives have been developed as ligands for the translocator protein (TSPO), which is located on the outer mitochondrial membrane and is involved in processes like steroidogenesis and apoptosis. For instance, a spirooxoindolepyrrolidine derivative was identified as a potent dual inhibitor, acting as both a TSPO ligand and an inhibitor of the p53-MDM2 interaction.
MDM2: The interaction between the tumor suppressor protein p53 and its negative regulator, mouse double minute 2 homolog (MDM2), is a critical target in oncology. The oxindole (B195798) ring, a close relative of indole, has been masterfully used to mimic the tryptophan residue of p53 that docks into a hydrophobic pocket of MDM2. This has led to the development of highly potent spirooxindole derivatives as inhibitors of the p53-MDM2 interaction. Preclinical studies have shown these compounds can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cell lines.
A2B Adenosine Receptor: Research groups have worked on developing indole derivatives that bind with high potency and selectivity to various adenosine receptors, including the A2B subtype. nih.gov While detailed preclinical data is sparse in the reviewed literature, this remains an area of interest for conditions involving inflammation and hypoxia where A2B receptor signaling is important.
Keap1: The Kelch-like ECH-associated protein 1 (Keap1) is the primary negative regulator of the transcription factor Nrf2, a master regulator of the antioxidant response. Disrupting the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy for diseases involving oxidative stress. Several classes of indole derivatives have been identified as non-covalent Keap1-Nrf2 PPI inhibitors. nih.govnih.gov In preclinical assays, these compounds were shown to increase intracellular levels of Nrf2 and promote the expression of downstream antioxidant enzymes. nih.govnih.gov Docking simulations suggest these indole derivatives bind to the Keap1 cavity that normally accommodates Nrf2. nih.gov
Applications of 7 Bromo 6 Chloro 1h Indole and Its Derivatives Beyond Medicinal Chemistry
Contributions to Advanced Materials Science
The indole (B1671886) ring system is an electron-rich heterocycle that can be incorporated into larger π-conjugated systems suitable for organic electronics. Halogenation is a key strategy for tuning the properties of these materials. researchgate.net The presence of electron-withdrawing chlorine and bromine atoms in 7-bromo-6-chloro-1H-indole is expected to lower both the HOMO and LUMO energy levels of the molecule compared to unsubstituted indole. This modification can enhance the material's stability against oxidative degradation and facilitate electron injection and transport, making it a candidate for n-type or ambipolar organic field-effect transistors (OFETs).
Furthermore, halogen bonding and π–π stacking interactions are crucial in dictating the solid-state arrangement of organic molecules. The bromine atom, in particular, can participate in strong intermolecular contacts that promote ordered crystalline packing, which is essential for efficient charge transport. researchgate.net Studies on related halogenated molecules have demonstrated that such structural control is vital for high-performance organic semiconductors. researchgate.net Derivatives of this compound could therefore be designed as monomers for polymerization or as core units for small-molecule semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govpsu.edu
Table 1: Influence of Halogenation on Semiconductor Properties
| Property | Effect of Halogen (Cl, Br) Substitution | Rationale |
|---|---|---|
| Energy Levels (HOMO/LUMO) | Lowering of energy levels | Inductive electron-withdrawing effect of halogens. researchgate.net |
| Air Stability | Increased stability | Lower HOMO level makes the molecule less susceptible to oxidation. |
| Solid-State Packing | Can induce ordered packing | Halogen bonding and modified π-π stacking interactions can lead to favorable intermolecular arrangements for charge transport. researchgate.net |
| Charge Transport | Potential for n-type or ambipolar behavior | Lowered LUMO level can facilitate electron transport. researchgate.net |
The this compound structure is an excellent platform for complex molecular synthesis due to the differential reactivity of its halogen substituents. In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This reactivity difference allows for selective functionalization.
For instance, an alkenyl (vinyl) group can be introduced at the 7-position via a palladium-catalyzed reaction that selectively activates the C-Br bond, leaving the C-Cl bond at the 6-position untouched. This initial product can then undergo a second, distinct chemical transformation at the C-Cl position, the N-H position, or the C2/C3 positions of the pyrrole (B145914) ring. This stepwise, regioselective approach enables the construction of complex, multifunctional molecules where alkenyl moieties are precisely placed. Such scaffolds are valuable precursors for creating advanced materials like conjugated polymers or sophisticated ligands, where the position and nature of each substituent are critical to the final properties.
Catalytic Applications in Organic Transformations
The indole scaffold is a common feature in the design of specialized catalysts. Its rigid structure and tunable electronic properties make it an attractive core for both organocatalysts and ligands in metal-catalyzed reactions.
While direct use of this compound as an organocatalyst is not yet established, its derivatives hold potential. The indole N-H can be functionalized with groups that can participate in catalysis, for example, by forming hydrogen bonds to activate substrates. The electronically modified indole ring system could influence the acidity or basicity of these appended functional groups.
In the realm of biocatalysis, enzymes known as halogenases are capable of regioselectively halogenating indole substrates. researchgate.net Conversely, derivatives of this compound could be explored as substrates for dehalogenating enzymes or other biocatalytic transformations, offering green chemistry routes to novel functionalized indoles.
The indole framework serves as a versatile platform for ligand design in transition metal catalysis. nih.gov By functionalizing the this compound core, for example at the nitrogen or C2 position, with phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups, a new class of ligands can be developed.
The electronic nature of these ligands, and thus the catalytic activity of the corresponding metal complexes, would be directly influenced by the bromo and chloro substituents. These electron-withdrawing groups would decrease the electron-donating ability of the indole-based ligand compared to its non-halogenated counterpart. This modulation can impact the stability and reactivity of the catalytic metal center, potentially leading to improved performance in reactions such as cross-coupling, C-H activation, or asymmetric synthesis. nih.govmdpi.comnih.gov The steric bulk and specific coordination geometry offered by the substituted indole scaffold are also key design elements for achieving high catalytic efficiency and selectivity.
Potential in Agricultural Chemistry: Novel Agrochemical Development
The search for new, effective, and environmentally safer agrochemicals is a continuous effort. Halogenated molecules represent a significant portion of commercial pesticides, and the indole nucleus is a well-known "privileged scaffold" that is found in many bioactive compounds, including those with agrochemical applications. acs.orgresearchgate.net
Derivatives of this compound are promising candidates for the development of novel fungicides, insecticides, and nematicides. Halogenated indoles, in general, have demonstrated significant biological activity against various agricultural pests. nih.govresearchgate.net The specific halogenation pattern of this compound provides a unique starting point for chemical library synthesis to screen for bioactivity. The bromine and chlorine atoms can enhance the lipophilicity of the molecule, potentially improving its penetration through biological membranes, and can also engage in specific interactions with target enzymes or receptors in pests. acs.org
Research on other halogenated indoles has shown potent activity, suggesting that the this compound scaffold is a highly promising starting point for new agrochemical discovery programs.
Table 2: Reported Agrochemical Activities of Various Halogenated Indole Derivatives
| Compound/Derivative Class | Activity Type | Target Organism(s) | Reference |
|---|---|---|---|
| 5-Iodoindole | Nematicidal, Insecticidal | Bursaphelenchus xylophilus, Meloidogyne incognita | nih.govnih.gov |
| Indole Schiff Base Derivatives | Antifungal | Fusarium graminearum, Fusarium oxysporum | mdpi.com |
| Amisulbrom (indole-based) | Fungicidal | Oomycete diseases | acs.org |
| General Indole Derivatives | Insecticidal | Plutella xylostella (Diamondback moth) | nih.gov |
Conclusion and Future Research Directions
Remaining Synthetic Challenges and Opportunities for Innovation
The precise synthesis of polysubstituted indoles, particularly with specific halogenation patterns on the benzene (B151609) ring, remains a formidable challenge. The inherent reactivity of the indole (B1671886) nucleus often favors substitution at the C2 and C3 positions of the pyrrole (B145914) ring, making regioselective functionalization of the C6 and C7 positions difficult. acs.orgnih.govnih.gov
Key Synthetic Hurdles:
Substrate Scope: Many existing synthetic protocols are limited by the functional group tolerance of the starting materials and reagents.
Scalability: Laboratory-scale syntheses often rely on expensive catalysts or multi-step processes that are not economically viable for large-scale production. acs.org
Opportunities for Innovation: Recent advancements in synthetic organic chemistry offer promising solutions to these challenges. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and site-selective modification of indole's benzene core. acs.orgrsc.org Strategies employing directing groups can steer catalysts to otherwise inaccessible positions like C7. acs.orgnih.gov Furthermore, copper-catalyzed reactions are being developed as a more cost-effective alternative to those requiring precious metals like rhodium or palladium, enhancing the scalability of indole synthesis. bioengineer.orgnews-medical.net
| Challenge | Innovative Approach | Potential Benefit |
| Poor Regioselectivity | Transition-Metal-Catalyzed C-H Functionalization with Directing Groups. acs.orgnih.govrsc.org | High site-selectivity for C6 and C7 positions, minimizing isomeric byproducts. |
| Limited Substrate Scope | Development of robust catalytic systems tolerant to diverse functional groups. thieme-connect.com | Broader applicability for creating a diverse library of 7-bromo-6-chloro-1H-indole derivatives. |
| Scalability and Cost | Utilizing earth-abundant metal catalysts (e.g., copper) and flow chemistry. bioengineer.orgnews-medical.net | More economical and efficient large-scale production for pharmaceutical development. |
| Harsh Reaction Conditions | Photocatalytic and electrochemical methods. thieme-connect.com | Milder reaction conditions, reducing energy consumption and improving safety. |
These innovative strategies not only promise more efficient access to this compound but also open avenues for creating a diverse library of its derivatives for further biological screening.
Prospects for Elucidating Novel Biological Targets and Therapeutic Modalities
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. researchgate.netnih.govwisdomlib.org Halogenation is a well-established strategy to enhance the therapeutic potential of drug candidates by modulating factors like metabolic stability, binding affinity, and membrane permeability. Halogenated indoles have demonstrated a wide spectrum of biological activities, suggesting that this compound could serve as a valuable scaffold for drug discovery. nih.govnih.gov
Potential Therapeutic Areas:
Oncology: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govnih.gov Halogenated spiro-oxindoles, for example, have shown promise as kinase inhibitors and modulators of the p53 pathway. nih.gov Future research could explore the potential of this compound derivatives as inhibitors of kinases like DYRK1A or as tubulin polymerization inhibitors. nih.govnih.gov
Antiviral Activity: The indole nucleus is present in several antiviral agents, including drugs targeting HIV and Hepatitis C Virus (HCV). nih.govnih.gov These compounds often function by inhibiting key viral enzymes like reverse transcriptase, integrase, or polymerase. nih.gov Given that halogenation can enhance binding affinity, derivatives of this compound could be investigated as potential inhibitors of viral proteins. nih.gov
Antimicrobial Agents: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have been explored for their ability to inhibit bacterial enzymes, such as FabH, which is essential for fatty acid synthesis. ijcea.org The unique electronic properties conferred by the bromo- and chloro-substituents could lead to novel interactions with bacterial targets.
Neurodegenerative Diseases: Overactivity of the DYRK1A kinase is implicated in neurodegenerative conditions like Alzheimer's disease. nih.gov Halogenated indoles have been identified as potent DYRK1A inhibitors, making this a promising area of investigation for this compound. nih.gov
Advancements in Computational Design and Predictive Modeling
In silico methods are integral to modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the prediction of biological activity. nih.gov These computational tools can significantly accelerate the development of therapeutics based on the this compound scaffold.
Key Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme's active site. researchgate.netfrontiersin.org Docking studies can be used to screen this compound against various known protein targets (e.g., kinases, viral polymerases) to identify potential biological activities and guide the design of more potent derivatives. ijcea.orgfrontiersin.org The specific halogenation pattern can influence binding through halogen bonds and other noncovalent interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comtandfonline.comnih.gov By developing a QSAR model for a library of indole derivatives, researchers can predict the activity of novel compounds like this compound and prioritize which derivatives to synthesize. eurjchem.comnih.gov
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. A pharmacophore model derived from known active compounds can be used to design new indole derivatives that fit the model and are likely to be active. mdpi.com
Density Functional Theory (DFT): DFT calculations provide insights into the electronic properties of molecules, which can help explain their reactivity and interaction with biological targets. nih.govnih.gov
| Computational Tool | Application for this compound | Expected Outcome |
| Molecular Docking | Screening against libraries of protein targets (kinases, viral enzymes). frontiersin.orgfrontiersin.org | Identification of potential biological targets and prediction of binding modes. |
| QSAR | Predicting biological activity based on structural descriptors. tandfonline.comtandfonline.com | Prioritization of synthetic targets and design of derivatives with enhanced potency. |
| Pharmacophore Modeling | Designing novel derivatives based on the 3D features of known active drugs. mdpi.com | Generation of new therapeutic hypotheses and lead compounds. |
| DFT Calculations | Analyzing electronic structure to understand binding interactions and reactivity. nih.gov | Rationalization of structure-activity relationships and improved ligand design. |
Emerging Interdisciplinary Applications and Sustainable Methodologies
The unique properties of the indole ring extend its utility beyond medicine into materials science and other interdisciplinary fields. Concurrently, the principles of green chemistry are driving innovation towards more environmentally friendly synthetic methods.
Interdisciplinary Applications: The indole nucleus, with its electron-rich aromatic system, is a component in organic functional materials. While less explored for simple dihalogenated indoles, the core structure is relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific halogen substituents can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, which is critical for these applications.
Sustainable Methodologies: The synthesis of fine chemicals and pharmaceuticals is often associated with significant environmental impact. Green chemistry principles aim to mitigate this by focusing on efficiency and waste reduction.
Atom Economy: This principle, pioneered by Barry Trost, emphasizes designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orgnih.govjocpr.com Catalytic addition and cyclization reactions are inherently more atom-economical than multi-step syntheses that use stoichiometric reagents. jk-sci.com
Green Catalysis: The use of halide catalysis with environmentally benign oxidants like oxone offers a sustainable alternative to traditional methods that rely on stoichiometric heavy metals or hazardous halogenating agents. acs.orgresearchgate.netspringernature.comnih.gov These methods reduce the generation of toxic byproducts.
Sustainable Solvents: The development of synthetic routes that proceed in water or other green solvents, or under solvent-free conditions, significantly reduces the environmental footprint of chemical manufacturing. beilstein-journals.org
Future research will likely focus on integrating these sustainable practices into the synthesis of this compound, aligning chemical innovation with environmental responsibility.
Q & A
Q. What are the standard synthetic routes for 7-bromo-6-chloro-1H-indole, and what critical reaction parameters influence yield?
The synthesis of this compound typically involves halogenation and cyclization reactions. For example, similar indole derivatives (e.g., 5-bromo-3-substituted indoles) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in PEG-400:DMF solvent systems, followed by purification via flash chromatography . Key parameters include:
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, F NMR can detect fluorine in analogs like 4-chloro-6-fluoro-1H-indole .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular ion peaks (e.g., [M+H] at 385.0461 for bromo-chloro analogs) .
- X-ray crystallography : SHELXL or OLEX2 refine crystal structures to resolve halogen atom positions and hydrogen bonding .
Advanced Research Questions
Q. How can researchers address crystallographic disorder in this compound structures?
Disordered structures arise from halogen atoms (Br/Cl) occupying multiple positions. Strategies include:
- SHELXL refinement : Use PART instructions to model disorder, with anisotropic displacement parameters (ADPs) for heavy atoms .
- OLEX2 workflows : Leverage automated density fitting and restraint tools to resolve overlapping electron densities .
- Twinned data : Apply HKLF5 format in SHELXL to handle twinning, common in halogenated indoles due to symmetry ambiguities .
Q. What strategies resolve contradictions in reported biological activities of halogenated indoles (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions often stem from assay variability or structural nuances. Methodological approaches include:
- Dose-response profiling : Establish EC/IC values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
- Structure-activity relationship (SAR) : Compare this compound with analogs (e.g., 6-iodo-1H-indole-3-carbaldehyde) to identify halogen-dependent bioactivity .
- Target validation : Use biochemical assays (e.g., enzyme inhibition) paired with molecular docking to confirm binding modes .
Q. How can computational methods enhance the design of this compound derivatives for targeted applications?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant studies .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide functional group modifications .
- QSAR models : Corrogate halogen substitution patterns with bioactivity data to prioritize synthetic targets .
Data Analysis and Conflict Resolution
Q. How should researchers analyze conflicting data in the catalytic efficiency of halogenated indoles?
- Triangulation : Combine kinetic assays (e.g., /), crystallographic data, and computational simulations to validate mechanisms .
- Error analysis : Quantify instrument variability (e.g., HPLC purity thresholds ≥95%) and replicate experiments under controlled conditions .
- Meta-analysis : Compare datasets across studies (e.g., PubChem bioactivity entries) to identify consensus trends .
Q. What experimental controls are critical for reproducibility in halogenated indole synthesis?
- Negative controls : Omit catalysts (e.g., CuI) to confirm reaction dependency .
- Isotopic labeling : Use N-labeled precursors to trace byproducts in multi-step syntheses .
- Cross-validation : Validate purity via orthogonal methods (e.g., NMR + LC-MS) to minimize false positives .
Methodological Best Practices
Q. How can researchers optimize reaction scalability for halogenated indoles without compromising yield?
- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer in exothermic halogenation steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What are the ethical considerations in reporting contradictory bioactivity data for halogenated indoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
